Bicyclo[2.2.1]hepta-2,5-diene;rhodium;triphenylphosphane;tetrafluoroborate
Overview
Description
Bicyclo[2.2.1]hepta-2,5-diene;rhodium;triphenylphosphane;tetrafluoroborate is a complex organometallic compound that features a rhodium center coordinated to bicyclo[2.2.1]hepta-2,5-diene (also known as norbornadiene), triphenylphosphane, and tetrafluoroborate. This compound is notable for its applications in catalysis, particularly in asymmetric and cross-coupling reactions.
Mechanism of Action
Target of Action
It is known that rhodium complexes are often used as catalysts in various chemical reactions .
Mode of Action
It is known that rhodium complexes can catalyze a variety of reactions, including asymmetric arylative bis-cyclization .
Biochemical Pathways
It is known that rhodium complexes can influence a variety of chemical reactions, potentially affecting multiple biochemical pathways .
Pharmacokinetics
As a catalyst, it is likely to remain largely unchanged during the reaction process .
Result of Action
The result of the compound’s action is the facilitation of chemical reactions, particularly asymmetric arylative bis-cyclization . The exact molecular and cellular effects would depend on the specific reactions being catalyzed .
Action Environment
The efficacy and stability of this compound, like many catalysts, can be influenced by various environmental factors such as temperature, pH, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.2.1]hepta-2,5-diene;rhodium;triphenylphosphane;tetrafluoroborate typically involves the reaction of rhodium complexes with norbornadiene and triphenylphosphane in the presence of a tetrafluoroborate salt. One common method includes the use of rhodium(I) chloride dimer as a starting material, which reacts with norbornadiene and triphenylphosphane under controlled conditions to form the desired complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pressure, and stoichiometry to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]hepta-2,5-diene;rhodium;triphenylphosphane;tetrafluoroborate undergoes various types of reactions, including:
Oxidation: The rhodium center can be oxidized, leading to changes in the coordination environment.
Reduction: The compound can participate in reduction reactions, often facilitated by the rhodium center.
Substitution: Ligands such as norbornadiene or triphenylphosphane can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. Typical reaction conditions involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield rhodium(III) complexes, while substitution reactions can produce a variety of rhodium-ligand complexes .
Scientific Research Applications
Bicyclo[2.2.1]hepta-2,5-diene;rhodium;triphenylphosphane;tetrafluoroborate is widely used in scientific research due to its catalytic properties. Some key applications include:
Biology: The compound’s catalytic activity is explored in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Research into its potential use in drug development and synthesis of medicinal compounds is ongoing.
Industry: It is employed in industrial processes for the production of fine chemicals and advanced materials.
Comparison with Similar Compounds
Similar Compounds
Dichlorobis(norbornadiene)dirhodium: Another rhodium complex with norbornadiene ligands, used in similar catalytic applications.
Chloro(1,5-cyclooctadiene)rhodium(I) dimer: A rhodium complex with cyclooctadiene ligands, also used in catalysis.
Bis(acetonitrile)(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate: A rhodium complex with acetonitrile and cyclooctadiene ligands, used in various organic transformations.
Uniqueness
Bicyclo[2.2.1]hepta-2,5-diene;rhodium;triphenylphosphane;tetrafluoroborate is unique due to its specific ligand combination, which imparts distinct catalytic properties. The presence of triphenylphosphane enhances its stability and reactivity, making it particularly effective in asymmetric and cross-coupling reactions .
Properties
IUPAC Name |
bicyclo[2.2.1]hepta-2,5-diene;rhodium;triphenylphosphane;tetrafluoroborate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15P.C7H8.BF4.Rh/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-7-4-3-6(1)5-7;2-1(3,4)5;/h1-15H;1-4,6-7H,5H2;;/q;;-1; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HABOUGZKHMKREQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1C2C=CC1C=C2.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Rh] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23BF4PRh- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584380 | |
Record name | bicyclo[2.2.1]hepta-2,5-diene;rhodium;triphenylphosphane;tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50584380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
305367-01-5 | |
Record name | bicyclo[2.2.1]hepta-2,5-diene;rhodium;triphenylphosphane;tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50584380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.